

A Technical Guide to Ac-rC Phosphoramidite: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: *Ac-rC Phosphoramidite*

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For Researchers, Scientists, and Drug Development Professionals

N-acetyl-ribocytidine (Ac-rC) phosphoramidite is a crucial building block in the chemical synthesis of RNA oligonucleotides. Its specific chemical properties, including the use of an acetyl group for the protection of the exocyclic amine of cytidine, are pivotal for achieving high-purity, full-length RNA sequences. This guide provides a comprehensive overview of the properties of **Ac-rC phosphoramidite**, detailed experimental protocols for its use, and its applications in research and drug development.

Core Properties of Ac-rC Phosphoramidite

Ac-rC phosphoramidite is a ribonucleoside phosphoramidite characterized by a 5'-dimethoxytrityl (DMT) group for selective deprotection during synthesis, an acetyl (Ac) protecting group on the N4 position of the cytidine base, and a tert-butyldimethylsilyl (tBDMS) group protecting the 2'-hydroxyl function.^[1] The phosphoramidite moiety at the 3'-position enables its sequential addition to a growing oligonucleotide chain on a solid support.

Quantitative Specifications

The quality and purity of **Ac-rC phosphoramidite** are critical for the successful synthesis of long and accurate RNA sequences. Key quality control parameters are summarized in the table below.

Property	Typical Specification	Significance
Full Chemical Name	5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-TBDMSi-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite	Provides the unambiguous chemical identity of the molecule.[1]
Molecular Formula	C47H64N5O9PSi	Defines the elemental composition of the phosphoramidite.[1][2]
Molecular Weight	902.1 g/mol	Essential for calculating molar quantities for synthesis.[1][2]
CAS Number	121058-88-6	A unique identifier for the specific chemical substance.[2]
HPLC Purity	≥98.0%	Ensures minimal presence of impurities that could interfere with oligonucleotide synthesis, leading to truncated or modified sequences.[1]
³¹ P NMR Purity	≥98.0%	Confirms the integrity of the phosphoramidite group, which is essential for efficient coupling during synthesis.[1]
Solution Stability	2-3 days in anhydrous acetonitrile	Indicates the time frame within which the dissolved phosphoramidite should be used to ensure high coupling efficiency.[3]
Storage Conditions	Freezer (at or below -20°C)	Essential for long-term stability and to prevent degradation of the phosphoramidite.[4]

Applications in Research and Drug Development

The primary application of **Ac-rC phosphoramidite** is in the solid-phase synthesis of RNA oligonucleotides.[1][5] These synthetic RNAs have a wide range of applications in modern molecular biology and medicine:

- **RNA Therapeutics:** Synthetic oligonucleotides, including small interfering RNAs (siRNAs), antisense oligonucleotides, and aptamers, are at the forefront of new drug development. **Ac-rC phosphoramidite** is a fundamental component for the synthesis of these therapeutic modalities.[6]
- **Diagnostics:** Custom-synthesized RNA probes and primers are used in various diagnostic assays, such as polymerase chain reaction (PCR) and other nucleic acid detection methods, for identifying genetic markers and pathogens.[6]
- **Functional Genomics and Gene Editing:** Researchers use synthetic RNAs to study gene function, for example, through RNA interference (RNAi). Furthermore, the guide RNAs used in CRISPR-Cas9 gene-editing technology are synthesized using phosphoramidite chemistry. [6]
- **Structural Biology:** The synthesis of modified RNAs, such as those containing phosphorodithioate (PS2-RNA) linkages, for which **Ac-rC phosphoramidite** is used, allows for the study of RNA structure and function.[2][7]

Experimental Protocols

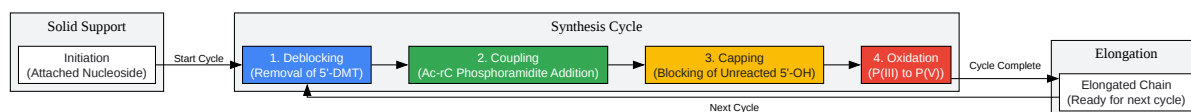
The successful use of **Ac-rC phosphoramidite** in oligonucleotide synthesis relies on optimized protocols for dissolution, coupling, and deprotection.

Dissolution for Synthesis

For automated solid-phase synthesis, **Ac-rC phosphoramidite** is dissolved in anhydrous acetonitrile to a standard concentration, typically 0.1 M.[8] It is crucial to use anhydrous solvent to prevent hydrolysis of the phosphoramidite, which would render it inactive for coupling.[9]

The Oligonucleotide Synthesis Cycle

The incorporation of Ac-rC into a growing oligonucleotide chain follows a four-step cycle. This cycle is repeated for each nucleotide added to the sequence.



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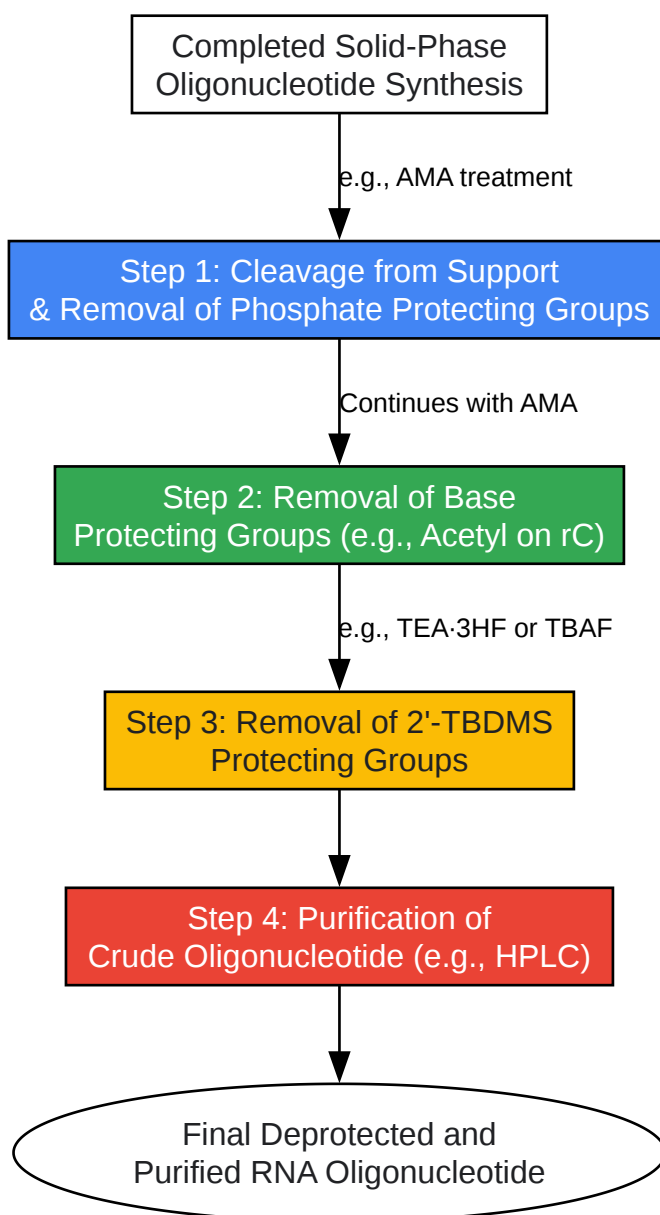
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

- **Deblocking:** The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with a mild acid, exposing the 5'-hydroxyl group for the next coupling reaction.
- **Coupling:** The dissolved **Ac-rC phosphoramidite** is activated and added to the synthesis column, where it couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
- **Capping:** Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in sequences with deletions.
- **Oxidation:** The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired RNA sequence is synthesized.

Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed to yield the final, functional RNA molecule. The use of the acetyl protecting group on cytidine allows for more flexible deprotection conditions compared to other protecting groups.



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Caption: Workflow for the deprotection and cleavage of synthetic RNA.

A common and efficient deprotection strategy involves the use of a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[10][11] This treatment cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the N-acetyl protecting group from the cytidine base.

For base-labile oligonucleotides, milder deprotection conditions can be employed. For instance, treatment with 50 mM potassium carbonate in methanol can effectively remove the protecting

groups.[8]

The final step in deprotection is the removal of the 2'-TBDMS groups, which is typically achieved by treatment with a fluoride source such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).

Following deprotection, the crude oligonucleotide is purified, commonly by high-performance liquid chromatography (HPLC), to isolate the full-length product.

Conclusion

Ac-rC phosphoramidite is an indispensable reagent for the synthesis of high-quality RNA oligonucleotides for a wide array of research, diagnostic, and therapeutic applications. Understanding its chemical properties and adhering to optimized protocols for its use are paramount to achieving successful synthesis outcomes. The choice of the acetyl protecting group for cytidine provides flexibility in deprotection strategies, making it suitable for the synthesis of both standard and base-labile RNA molecules. As the field of RNA-based technologies continues to expand, the importance of high-purity phosphoramidites like Ac-rC will only continue to grow.

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